![molecular formula C28H28O6 B1587997 Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- CAS No. 66072-38-6](/img/no-structure.png)

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

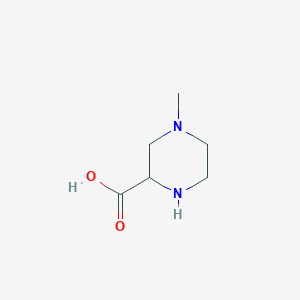

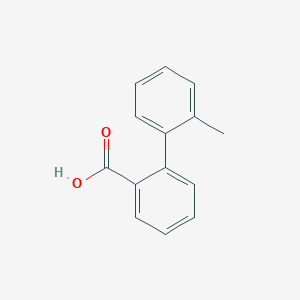

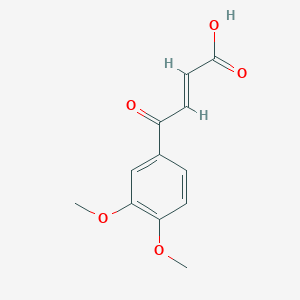

“Oxirane, 2,2’,2’'-[methylidynetris(phenyleneoxymethylene)]tris-” is a chemical compound with the molecular formula C28H28O6 . It has an average mass of 460.518 Da and a monoisotopic mass of 460.188599 Da .

Molecular Structure Analysis

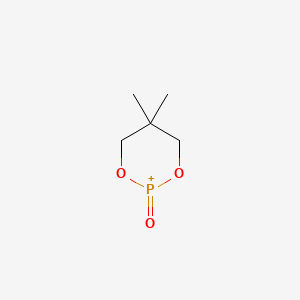

The molecular structure of this compound is based on the oxirane group, which is an epoxy functional group consisting of an alkene with a three-membered ring. This compound contains three oxirane groups attached to a central carbon atom .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 640.1±55.0 °C at 760 mmHg, and a flash point of 257.5±31.4 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 12 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Chiral Resolution Reagents

Oxiranes such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane have been developed as synthetic, enantiopure chiral resolution reagents. These compounds react with α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This application is crucial in the development of pharmaceuticals and fine chemicals, where enantiopurity is essential (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, Pericàs, 2005).

Polymerization Applications

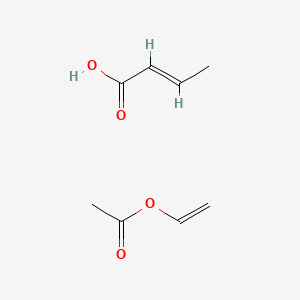

Oxiranes have been extensively used in the polymerization processes to produce polyesters and polyethers. For instance, enzymatic ring-opening polymerization of oxiranes with dicarboxylic anhydrides leads to the formation of polyesters containing ether linkages. This process is significant in creating biodegradable polymers for environmental applications (Soeda, Okamoto, Toshima, Matsumura, 2002).

Elastomeric Materials

Research on the sequential copolymerization of CO2 with various epoxides, including oxiranes, has resulted in the development of all-polycarbonate thermoplastic elastomers. These materials demonstrate elastomeric behavior similar to natural and synthetic rubbers, with applications ranging from automotive parts to medical devices (Jia, Zhang, de Kort, Wilsens, Rastogi, Hadjichristidis, Gnanou, Feng, 2020).

Biochemical Analysis

Oxiranes have also been studied for their potential to induce genetic alterations. For example, the mutagenic activity of oxiranes on mammalian cells in vitro, including the formation of micronuclei and gene mutations, has been documented. This research is vital in assessing the safety and environmental impact of new materials (Schweikl, Schmalz, Weinmann, 2004).

Sustainable Chemistry

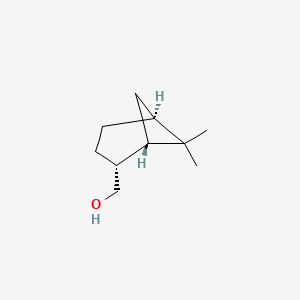

Oxiranes are also involved in sustainable chemical processes, such as the production of o-Xylene from biomass-derived pinacol and acrolein. This process represents a shift towards greener chemical production methods, reducing reliance on fossil fuels (Hu, Li, Li, Wang, Cong, Wang, Zhang, 2017).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-' involves the reaction of 2,2'-[methylidynetbis(phenyleneoxymethylene)]bis(oxirane) with formaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "2,2'-[methylidynetbis(phenyleneoxymethylene)]bis(oxirane)", "Formaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,2'-[methylidynetbis(phenyleneoxymethylene)]bis(oxirane) and formaldehyde in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

CAS-Nummer |

66072-38-6 |

Produktname |

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- |

Molekularformel |

C28H28O6 |

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

2-[[2-[bis[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |

InChI |

InChI=1S/C28H28O6/c1-4-10-25(32-16-19-13-29-19)22(7-1)28(23-8-2-5-11-26(23)33-17-20-14-30-20)24-9-3-6-12-27(24)34-18-21-15-31-21/h1-12,19-21,28H,13-18H2 |

InChI-Schlüssel |

UJWXADOOYOEBCW-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |

Kanonische SMILES |

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |

Andere CAS-Nummern |

66072-38-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.